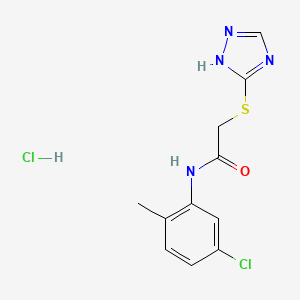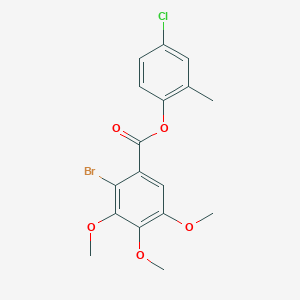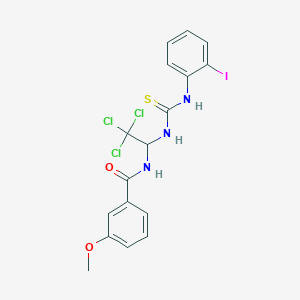![molecular formula C31H32N2O8S B12007828 Allyl 2-[3-(4-butoxybenzoyl)-2-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12007828.png)
Allyl 2-[3-(4-butoxybenzoyl)-2-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(4-butoxi-benzoyl)-2-(3-etoxi-4-hidroxifenil)-4-hidroxi-5-oxo-2,5-dihidro-1H-pirrol-1-il]-4-metil-1,3-tiazol-5-carboxilato de alilo: es un compuesto orgánico complejo con posibles aplicaciones en varios campos científicos. Este compuesto presenta una estructura única que combina múltiples grupos funcionales, incluyendo alilo, butoxi-benzoyl, etoxi, hidroxi y moieties de tiazol, convirtiéndolo en un tema de interés para investigadores en química, biología y medicina.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-[3-(4-butoxi-benzoyl)-2-(3-etoxi-4-hidroxifenil)-4-hidroxi-5-oxo-2,5-dihidro-1H-pirrol-1-il]-4-metil-1,3-tiazol-5-carboxilato de alilo típicamente involucra reacciones orgánicas de múltiples pasos. El proceso puede comenzar con la preparación de compuestos intermedios, tales como cloruro de 4-butoxi-benzoyl y 3-etoxi-4-hidroxibenzaldehído. Estos intermedios son luego sometidos a reacciones de condensación, ciclación y esterificación para formar el producto final. Las condiciones de reacción clave incluyen el uso de solventes apropiados (por ejemplo, diclorometano, etanol), catalizadores (por ejemplo, ácido p-toluensulfónico) y control de temperatura para asegurar un alto rendimiento y pureza.
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente involucre el escalamiento de los métodos de síntesis de laboratorio. Esto incluye la optimización de las condiciones de reacción para reactores a gran escala, asegurando una mezcla eficiente y transferencia de calor, e implementando técnicas de purificación como recristalización o cromatografía. Las medidas de seguridad y las consideraciones ambientales también son críticas en entornos industriales para manejar reactivos y subproductos potencialmente peligrosos.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-[3-(4-butoxi-benzoyl)-2-(3-etoxi-4-hidroxifenil)-4-hidroxi-5-oxo-2,5-dihidro-1H-pirrol-1-il]-4-metil-1,3-tiazol-5-carboxilato de alilo puede sufrir varias reacciones químicas, incluyendo:
Oxidación: Los grupos hidroxilo pueden ser oxidados para formar cetonas o aldehídos.
Reducción: Los grupos carbonilo pueden ser reducidos a alcoholes.
Sustitución: El grupo alilo puede participar en reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: Reactivos como permanganato de potasio (KMnO₄) u óxido de cromo (CrO₃) en condiciones ácidas.
Reducción: Reactivos como hidruro de litio y aluminio (LiAlH₄) o borohidruro de sodio (NaBH₄).
Sustitución: Nucleófilos como tioles o aminas en presencia de una base.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación de los grupos hidroxilo puede producir cetonas correspondientes, mientras que la reducción de los grupos carbonilo puede producir alcoholes.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto puede ser utilizado como un bloque de construcción para sintetizar moléculas más complejas. Sus diversos grupos funcionales permiten diversas modificaciones químicas, haciéndolo valioso en la síntesis orgánica y la ciencia de los materiales.
Biología
En la investigación biológica, este compuesto puede ser estudiado por sus posibles actividades biológicas. La presencia de grupos hidroxilo y tiazol sugiere que podría interactuar con macromoléculas biológicas, posiblemente exhibiendo propiedades antimicrobianas o antiinflamatorias.
Medicina
En medicina, los investigadores podrían explorar este compuesto por sus posibles efectos terapéuticos. Su estructura única podría convertirlo en un candidato para el desarrollo de medicamentos, particularmente en el objetivo de enzimas o receptores específicos.
Industria
En aplicaciones industriales, este compuesto podría ser utilizado en el desarrollo de nuevos materiales, como polímeros o recubrimientos, debido a su estructura compleja y diversidad funcional.
Mecanismo De Acción
El mecanismo por el cual 2-[3-(4-butoxi-benzoyl)-2-(3-etoxi-4-hidroxifenil)-4-hidroxi-5-oxo-2,5-dihidro-1H-pirrol-1-il]-4-metil-1,3-tiazol-5-carboxilato de alilo ejerce sus efectos dependería de su aplicación específica. En un contexto biológico, podría interactuar con enzimas o receptores, modulando su actividad. Los grupos hidroxilo y tiazol podrían formar enlaces de hidrógeno o coordinarse con iones metálicos, influyendo en las vías bioquímicas.
Comparación Con Compuestos Similares
Compuestos Similares
- 2-[3-(4-metoxibenzoyl)-2-(3-etoxi-4-hidroxifenil)-4-hidroxi-5-oxo-2,5-dihidro-1H-pirrol-1-il]-4-metil-1,3-tiazol-5-carboxilato de alilo
- 2-[3-(4-butoxi-benzoyl)-2-(3-metoxifeni-4-hidroxi)-4-hidroxi-5-oxo-2,5-dihidro-1H-pirrol-1-il]-4-metil-1,3-tiazol-5-carboxilato de alilo
Singularidad
La singularidad de 2-[3-(4-butoxi-benzoyl)-2-(3-etoxi-4-hidroxifenil)-4-hidroxi-5-oxo-2,5-dihidro-1H-pirrol-1-il]-4-metil-1,3-tiazol-5-carboxilato de alilo reside en su combinación específica de grupos funcionales, que pueden conferir reactividad química y actividad biológica distintas en comparación con compuestos similares. La presencia de grupos butoxi y etoxi, junto con el anillo de tiazol, lo diferencia de otros análogos, lo que potencialmente lleva a aplicaciones y efectos únicos.
Propiedades
Fórmula molecular |
C31H32N2O8S |
|---|---|
Peso molecular |
592.7 g/mol |
Nombre IUPAC |
prop-2-enyl 2-[(3Z)-3-[(4-butoxyphenyl)-hydroxymethylidene]-2-(3-ethoxy-4-hydroxyphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C31H32N2O8S/c1-5-8-16-40-21-12-9-19(10-13-21)26(35)24-25(20-11-14-22(34)23(17-20)39-7-3)33(29(37)27(24)36)31-32-18(4)28(42-31)30(38)41-15-6-2/h6,9-14,17,25,34-35H,2,5,7-8,15-16H2,1,3-4H3/b26-24- |
Clave InChI |
UNBGLQAUEHDQBT-LCUIJRPUSA-N |
SMILES isomérico |
CCCCOC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CC(=C(C=C4)O)OCC)/O |
SMILES canónico |
CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CC(=C(C=C4)O)OCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[5-(4-Methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-(3-methylphenyl)methylidene]acetohydrazide](/img/structure/B12007747.png)
![(5Z)-5-[[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12007765.png)
![2H-1-Benzopyran-2-one, 7-[2-(diethylamino)ethoxy]-4-methyl-3-phenyl-](/img/structure/B12007769.png)


![Benzoic acid, 2-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-](/img/structure/B12007782.png)




![8-chloro-7-[(2-fluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B12007813.png)

![3-(4-chlorophenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B12007819.png)
![methyl 4-(7-ethyl-1,3-benzodioxol-5-yl)-2-[2-(trifluoromethyl)phenyl]-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide](/img/structure/B12007822.png)
